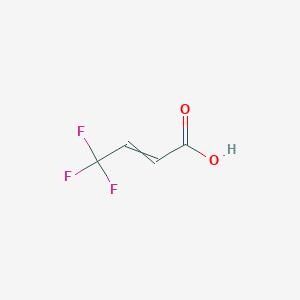

4,4,4-Trifluoro-but-2-enoic acid

Description

Significance of Fluorine in Organic Molecules for Research

Fluorine's high electronegativity, the strongest of all elements, and the strength of the carbon-fluorine bond are key to its transformative effects in organic synthesis. numberanalytics.com The substitution of hydrogen with fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comsoci.org This has profound implications in drug design, where approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine. soci.org The small size of the fluorine atom allows it to mimic hydrogen sterically, yet its electronic influence is substantial, enabling fine-tuning of molecular properties. soci.orgnih.gov Organofluorine compounds are broadly classified into monofluorinated, polyfluorinated, and perfluorinated compounds, each exhibiting unique characteristics and applications. numberanalytics.com

Overview of α,β-Unsaturated Carboxylic Acids in Synthetic Chemistry

α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid group. wikipedia.orgbritannica.com This structural motif makes them valuable building blocks in organic synthesis. chemistryviews.org They are susceptible to nucleophilic attack at the β-carbon in a process known as conjugate addition, a key reaction in the formation of more complex molecules. wikipedia.org Prominent examples of this class include acrylic acid and its derivatives, which are widely used in the production of polymers. wikipedia.org The synthesis of α,β-unsaturated carboxylic acids can be achieved through various methods, including the Wittig or Horner–Wadsworth–Emmons reaction, though these can produce significant byproducts. chemistryviews.org More modern and atom-efficient methods, such as carbonylation reactions, are now favored. rsc.org

Historical Context of 4,4,4-Trifluoro-but-2-enoic Acid Research

The journey of organofluorine chemistry began even before the isolation of elemental fluorine, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The development of methods to introduce fluorine into organic molecules has been a continuous area of research. While a specific, detailed historical timeline for the initial synthesis and research of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in fluorination techniques and the growing interest in fluorinated synthons. The synthesis of related fluorinated butanols, which can be precursors, has been a subject of investigation, highlighting the industrial and economic interest in such compounds. google.com The study of the crystal structure of derivatives, such as (E)-4,4,4-trifluoro-3-phenyl-but-2-enoic acid, indicates ongoing research into the fundamental properties of these molecules. nih.govnih.gov

Research Landscape and Thematic Areas for this compound

Current research involving this compound, also known as 4,4,4-trifluorocrotonic acid, spans several key areas. scbt.com A primary focus is its application as a versatile building block in the synthesis of more complex fluorinated molecules. Its crystal structure has been a subject of investigation, with studies revealing that in its trans- form, two molecules can form a dimer through hydrogen bonding between their carboxylic acid groups. researchgate.net The compound's reactivity and potential as a precursor for various chemical transformations continue to be explored. For instance, research into the synthesis of related fluorinated pentenoic acids and their derivatives for use in polymers highlights the broader interest in this class of compounds. google.com The trifluoromethyl group's influence on the electronic and steric properties of the molecule makes it a valuable tool for creating novel compounds with tailored characteristics.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBAYURFHCTXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry

Synthesis of 4,4,4-Trifluoro-but-2-enoic Acid Core Structure

The construction of the this compound framework can be achieved through various synthetic pathways, each with its own advantages and optimizations.

Direct Synthetic Routes and Optimization

Direct synthetic routes to this compound often involve condensation reactions. One common approach is the aldol (B89426) condensation between a methyl ketone and glyoxylic acid, which can be facilitated by microwave conditions using catalysts like pyrrolidinium (B1226570) acetate (B1210297) or p-toluenesulfonic acid. researchgate.net Another direct method involves the Wittig reaction, where a phosphorus ylide reacts with a trifluoromethyl ketone. For instance, the reaction of 1,1,1-Trifluoroacetone with methyl (triphenylphosphoranylidene)acetate yields Methyl-(4-trifluoro-3-methyl)-but-2-enoate. chemicalbook.com The optimization of these routes often focuses on improving yields, reducing reaction times, and employing more environmentally benign catalysts and solvents.

Methodologies Involving Trifluoroacetoacetic Acid Esters as Precursors

Trifluoroacetoacetic acid esters are versatile precursors for the synthesis of this compound and its derivatives. nih.gov These esters can be prepared through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate, often catalyzed by a base like sodium ethoxide. google.com A process for preparing trifluoroacetic acid esters involves reacting trifluoroacetic acid with a non-perfluorinated alcohol in liquid hydrofluoric acid, followed by separation of the ester via decantation. google.com

One notable application is the synthesis of 4,4,4-trifluoro-3-methylamino-crotonic acid esters. This is achieved by dehydrating trifluoroacetoacetic acid esters and methylamine (B109427) in an inert reaction medium with a C1-C4 carboxylic acid, such as acetic acid, at temperatures between 75 to 100°C. google.com This process continuously removes the water formed during the reaction, driving the equilibrium towards the desired product. google.com

Novel and Alternative Synthetic Strategies for Trifluorocrotonic Acid

Researchers are continuously exploring novel and alternative strategies to synthesize trifluorocrotonic acid and its analogues. Some less common methods for preparing related β-amino-α-trifluoromethyl alcohols from CF3-containing starting materials are also known. nih.gov For example, ethyl trifluoroacetyl acetate can be converted into a protected 4,4,4-trifluoro-3-hydroxybutanoic acid, which then reacts with diphenyl phosphorazidate to yield a protected amino alcohol. nih.gov Another approach involves the trifluoromethylation of a benzyl-protected bromoalkene to create a key trifluoromethylated trans-disubstituted alkene intermediate. nih.gov This intermediate can then undergo a series of reactions, including Sharpless asymmetric dihydroxylation, to produce enantiomers of anti-4,4,4-trifluorothreonine. nih.gov

Multi-Step Synthesis of Complex Derivatives from this compound

The this compound core structure is a valuable starting point for the synthesis of more complex and biologically relevant molecules.

Stereoselective Synthesis of Fluoroalkylated Cyclopropylamines (e.g., via Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction is a powerful tool for the synthesis of three-membered rings, including cyclopropanes. wikipedia.orgadichemistry.com This reaction involves the addition of a sulfur ylide to an enone, leading to the formation of a cyclopropane (B1198618) ring. organic-chemistry.orgnrochemistry.com In the context of this compound derivatives, this reaction can be used to prepare fluoroalkylated cyclopropanes. The reaction is known to be diastereoselective, typically favoring the formation of the trans-substituted product. wikipedia.orgadichemistry.com The ylides are generated in situ by deprotonating sulfonium (B1226848) halides with strong bases. adichemistry.comorganic-chemistry.org The reaction mechanism involves the nucleophilic addition of the ylide to the enone in a 1,4-fashion, followed by ring closure to form the cyclopropane. organic-chemistry.org

Enolate Chemistry in the Preparation of β-Amino-Trifluorocrotonates

Enolates are key reactive intermediates in organic synthesis, formed by the deprotonation of a carbonyl compound at the α-carbon. wikipedia.orgmasterorganicchemistry.com The resulting anion is stabilized by resonance, delocalizing the negative charge onto the oxygen atom. masterorganicchemistry.com The chemistry of enolates is central to the preparation of β-amino-trifluorocrotonates. While the direct generation of enolates from ketones typically requires strong bases like lithium diisopropylamide (LDA), alternative methods exist. nih.gov For instance, in some organocatalytic reactions involving secondary amine catalysts, a ketone enolate can be generated and act as the key nucleophile. nih.gov

The preparation of β-amino esters can be achieved through Mannich-type reactions where silyl (B83357) ketene (B1206846) acetals react with aldehydes and secondary amines, promoted by catalysts like diarylborinic acid esters. organic-chemistry.org While the direct use of β-amino acid enolates has been less common compared to their α-amino acid counterparts, recent research has focused on utilizing them in catalytic C-C bond-forming reactions to construct molecules with adjacent stereocenters. nih.gov

Chemoselective Formation of Substituted Arylamino-Trifluorobutenoates

The synthesis of β-aminoenoates, particularly those bearing a trifluoromethyl group, is of significant interest as these compounds are precursors to valuable β-amino acids. The conjugate addition of amines to α,β-unsaturated esters, known as the aza-Michael addition, is a primary method for their preparation. masterorganicchemistry.com

A practical approach for the synthesis of chiral β-trifluoromethyl-β-amino acid derivatives involves the diastereoselective aza-Michael addition of aromatic amines to a chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone. researchgate.net This reaction can be effectively carried out in an aqueous medium at ambient temperature, offering an environmentally benign pathway. researchgate.net A variety of aromatic amines have been shown to be suitable nucleophiles for this conjugate addition, leading to the corresponding β-trifluoromethyl-β-amino acid derivatives in high yields and with moderate to good diastereoselectivity. researchgate.net

Another established method involves the reaction of 4,4,4-trifluoroacetoacetic esters with amines under dehydrating conditions, which may include the presence of an acid catalyst. google.com This process is effective for producing compounds such as ethyl 3-amino-4,4,4-trifluorocrotonate. google.comsigmaaldrich.com For instance, the reaction of ethyl trifluoroacetoacetate with ammonium (B1175870) acetate and acetic acid in cyclohexane (B81311) at reflux results in the formation of ethyl 3-amino-4,4,4-trifluorocrotonate in a 62% yield. google.com Similarly, using methylamine leads to the corresponding ethyl 3-methylamino-4,4,4-trifluorocrotonate. google.com

The direct conjugate addition of amines to ethyl 4,4,4-trifluorocrotonate also serves as a viable route. For example, bubbling gaseous methylamine through a solution of ethyl 4,4,4-trifluorocrotonate in ethanol (B145695) at 0°C, followed by stirring overnight, yields ethyl 3-(methylamino)-4,4,4-trifluorobutanoate. prepchem.com

Table 1: Synthesis of Substituted Amino-Trifluorobutenoates

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone | Aromatic Amines | Chiral β-trifluoromethyl-β-arylamino acid derivatives | Up to 97% | researchgate.net |

| Ethyl trifluoroacetoacetate | Ammonium acetate, Acetic acid | Ethyl 3-amino-4,4,4-trifluorocrotonate | 62% | google.com |

| Ethyl 4,4,4-trifluorocrotonate | Methylamine | Ethyl 3-(methylamino)-4,4,4-trifluorobutanoate | - | prepchem.com |

Note: The yield for the reaction with methylamine was not specified in the provided source.

Reductive Approaches for Butenoic Acid Analogs and Derivatives

Reductive transformations of this compound and its derivatives provide access to a range of valuable saturated and partially saturated fluorinated building blocks. While direct reduction of the carboxylic acid can be challenging, reductive approaches targeting its derivatives, such as ketoesters, are well-established.

A significant example is the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate, a close analog and precursor to the butenoic acid system. This reduction can be achieved with high efficiency and enantioselectivity using microbial whole-cell catalysis. nih.gov For instance, the use of Saccharomyces uvarum SW-58 in an aqueous-organic solvent biphasic system facilitates the asymmetric reduction to ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. nih.gov The use of a biphasic system with a biocompatible organic solvent like dibutylphthalate can enhance the reaction's efficiency, leading to high product concentrations. nih.gov

Under optimized conditions, this biocatalytic reduction can achieve a conversion of 85.0% with an enantiomeric excess of 85.2%. nih.gov Key factors influencing the reaction's success include pH, temperature, agitation speed, and the volume ratio of the aqueous to the organic phase. nih.gov

Table 2: Microbial Reduction of Ethyl 4,4,4-trifluoroacetoacetate

| Substrate | Biocatalyst | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|

Esterification and Amidation Pathways for Functionalization

The carboxylic acid moiety of this compound is a key functional handle for derivatization through esterification and amidation reactions.

Esterification

Standard esterification procedures, such as the Fischer-Speier esterification involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid), are applicable. sigmaaldrich.com The equilibrium of this reaction can be driven towards the ester product by removing water as it is formed.

Amidation

Direct amidation of carboxylic acids with amines is a more atom-economical approach compared to methods requiring pre-activation of the carboxylic acid. Catalytic systems have been developed to facilitate this transformation under mild conditions. organic-chemistry.orgdiva-portal.org Boronic acid catalysts, such as the ortho-iodo arylboronic acids, have shown promise in promoting the direct formation of amides from free carboxylic acids and amines at ambient temperatures. organic-chemistry.org Group (IV) metal complexes, including those of titanium, zirconium, and hafnium, also catalyze the direct amidation of non-activated carboxylic acids, with water as the only byproduct. diva-portal.org

While specific examples of the direct amidation of this compound are not extensively documented in the provided search results, these general methods represent the state-of-the-art for this transformation. The principles of these catalytic systems are expected to be applicable to this fluorinated substrate.

Furthermore, the synthesis of amides can also be approached through the reaction of the corresponding ester with an amine. This is exemplified by the formation of β-amino amides via the Michael addition of amines to α,β-unsaturated esters, as discussed in section 2.2.3.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Ammonium acetate |

| Dibutylphthalate |

| Ethyl 3-amino-4,4,4-trifluorocrotonate |

| Ethyl 3-(methylamino)-4,4,4-trifluorobutanoate |

| Ethyl 3-methylamino-4,4,4-trifluorocrotonate |

| Ethyl 4,4,4-trifluoroacetoacetate |

| Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate |

| Ethyl 4,4,4-trifluorocrotonate |

| Ethyl trifluoroacetoacetate |

| Methylamine |

Mechanistic Investigations into the Reactivity of 4,4,4 Trifluoro but 2 Enoic Acid

Transformations of the α,β-Unsaturated System

The reactivity of 4,4,4-Trifluoro-but-2-enoic acid is largely dictated by the electronic interplay between the electron-withdrawing trifluoromethyl (CF₃) group and the carboxyl functional group, which together influence the α,β-unsaturated system. This arrangement renders the olefinic bond electron-deficient, predisposing it to specific types of chemical transformations.

Oxidation and Reduction Pathways of the Olefinic Moiety

The electron-deficient nature of the double bond in this compound and its derivatives, such as ethyl 4,4,4-trifluorocrotonate, influences its behavior in oxidation and reduction reactions.

Oxidation: The epoxidation of electron-deficient alkenes generally proceeds slower than that of electron-rich alkenes. libretexts.org For α,β-unsaturated carbonyl compounds, epoxidation can be achieved using nucleophilic oxidants like hydrogen peroxide or alkyl hydroperoxides under basic conditions. youtube.com The mechanism involves a Michael-type conjugate addition of the hydroperoxide to the β-carbon, followed by intramolecular cyclization to form the epoxide. youtube.com While specific studies on this compound are not prevalent, efficient epoxidation of various electron-deficient alkenes has been achieved using hydrogen peroxide with catalysts like divanadium-substituted phosphotungstate. nih.gov

Syn-dihydroxylation, the addition of two hydroxyl groups to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orgyoutube.comkhanacademy.org For electron-deficient systems like acrylate (B77674) derivatives, cost-effective methods using KMnO₄ with an imidazolium (B1220033) salt catalyst have been developed to yield dihydroxylated products without overoxidation. organic-chemistry.org Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening. youtube.comyoutube.com

Reduction: The reduction of the olefinic moiety in α,β-unsaturated systems can be achieved through catalytic hydrogenation. For derivatives like ethyl 4,4,4-trifluorocrotonate, this process selectively reduces the carbon-carbon double bond to yield the corresponding saturated trifluoroalkanoate. Catalytic hydrogenation is a well-established industrial process for reducing carboxylic acids and their esters, often employing catalysts like Raney nickel or copper chromite under elevated temperature and pressure. libretexts.orglibretexts.org The hydrogenation of related fluorinated butanoates has been studied, indicating that the reduction of the double bond is a feasible pathway. researchgate.net

Nucleophilic Additions (e.g., Conjugate Additions of Amines and β-Amino Alcohols)

The electron-poor character of the β-carbon in the α,β-unsaturated system of this compound makes it highly susceptible to nucleophilic attack. This reactivity is characteristic of vinylogous systems where the influence of the carbonyl group extends to the β-position. researchgate.netnih.gov

Conjugate additions, also known as Michael additions, are prominent reactions for this class of compounds. The aza-Michael addition, involving the conjugate addition of amines and β-amino alcohols to trifluorocrotonic acid derivatives, proceeds to form β-amino acid derivatives. These reactions often occur in good to excellent yields, although they may exhibit low stereocontrol. The use of chiral nucleophiles has been explored, but diastereocontrol can remain a challenge.

For instance, the Michael reaction between ethyl 4,4,4-trifluorocrotonate and a Ni(II) complex of a Schiff base derived from glycine (B1666218) has been studied, highlighting the propensity of this substrate to undergo conjugate addition. sigmaaldrich.com Such reactions are pivotal for synthesizing fluorinated β-amino acids, which are valuable building blocks in medicinal chemistry.

Table 1: Nucleophilic Conjugate Addition to Trifluorocrotonic Acid Derivatives

| Nucleophile | Substrate | Product Type | Yield | Stereocontrol | Reference |

|---|---|---|---|---|---|

| Amines | Trifluorocrotonic acid derivatives | β-Amino acid derivatives | Good to Excellent | Low | nih.gov |

| β-Amino alcohols | Trifluorocrotonic acid derivatives | β-Amino acid derivatives | Good to Excellent | Low | nih.gov |

| Glycine Schiff base Ni(II) complex | Ethyl 4,4,4-trifluorocrotonate | Michael adduct | Not specified | Diastereoselective | sigmaaldrich.com |

Electrophilic Reactions and Substitution Processes

The strong electron-withdrawing effect of the trifluoromethyl group significantly deactivates the α,β-double bond towards electrophilic attack. Standard electrophilic addition reactions that are common for simple alkenes, such as halogenation or hydrohalogenation, are generally disfavored for highly electron-deficient alkenes.

However, certain electrophilic additions can be forced under specific conditions. For example, acid-catalyzed hydration, the addition of water across the double bond, typically requires a strong acid to protonate the alkene and form a carbocation intermediate. libretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com For an electron-deficient alkene like this compound, this initial protonation step would be energetically unfavorable. The reaction, if it proceeds, would follow Markovnikov's rule, with the proton adding to the α-carbon to form a more stable carbocation at the β-position, which is stabilized by the adjacent CF₃ group. The subsequent attack by water would lead to a β-hydroxy acid. Due to the planar nature of the carbocation intermediate, such reactions generally lack stereoselectivity. libretexts.orgmasterorganicchemistry.com

Direct electrophilic trifluoromethylation at the β-position of α,β-unsaturated esters has also been achieved using N-heterocyclic carbene (NHC) catalysis under metal-free conditions, showcasing a specialized electrophilic reaction. researchgate.netzendy.io

Cycloaddition Chemistry and Stereocontrol

The electron-deficient double bond in this compound and its esters makes them excellent dienophiles for Diels-Alder reactions, particularly with electron-rich dienes. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition is a powerful tool for forming six-membered rings with high regio- and stereocontrol. wikipedia.org

Regioselectivity and Diastereoselectivity in Diels-Alder Reactions with Various Dienophiles (e.g., Furfural (B47365) Derivatives)

The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a dienophile. wikipedia.org When this compound acts as the dienophile, its reactivity is enhanced by the electron-withdrawing trifluoromethyl and carboxyl groups.

Regioselectivity: In reactions with unsymmetrical dienes, the regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. For a normal electron-demand Diels-Alder reaction, an electron-donating group on the diene and an electron-withdrawing group on the dienophile accelerate the reaction. The major regioisomer formed is typically the one where the electron-donating group of the diene and the electron-withdrawing group of the dienophile have a 1,2 ("ortho") or 1,4 ("para") relationship in the resulting cyclohexene (B86901) product.

Diastereoselectivity: The reaction is also highly stereospecific, with the stereochemistry of the dienophile being retained in the product. Furthermore, when reacting with cyclic dienes like cyclopentadiene (B3395910), the reaction generally favors the formation of the endo adduct over the exo adduct due to secondary orbital interactions in the transition state. wvu.edu

Furan (B31954) and its derivatives can act as dienes in Diels-Alder reactions. nih.govnih.govrsc.orgyoutube.comrloginconsulting.com However, electron-withdrawing groups on the furan ring, such as the formyl group in furfural or the carboxyl group in furoic acid, decrease its reactivity as a diene. nih.govnih.govrsc.org Despite this, reactions can be driven to completion, often enhanced by using water as a solvent or by converting the furan derivatives into more reactive forms. rsc.org The reaction of an electron-deficient dienophile like this compound with an electron-rich diene such as 2,3-dimethyl-1,3-butadiene (B165502) or a reactive cyclic diene like cyclopentadiene would be expected to proceed efficiently. nih.gov

Table 2: Predicted Selectivity in Diels-Alder Reactions with this compound as Dienophile

| Diene | Expected Major Regioisomer | Expected Major Diastereoisomer | Reference Principle |

|---|---|---|---|

| 1-Methoxy-1,3-butadiene | "ortho" (1,2-adduct) | endo | masterorganicchemistry.com |

| 2-Methyl-1,3-butadiene | "para" (1,4-adduct) | endo | masterorganicchemistry.com |

| Cyclopentadiene | N/A (symmetrical diene) | endo | nih.govwvu.edu |

| Furan | N/A (symmetrical diene) | endo | nih.govyoutube.com |

Enantioselective Catalysis in Cycloadditions Involving Fluorinated Dienophiles

Achieving enantioselectivity in Diels-Alder reactions requires the use of a chiral auxiliary or a chiral catalyst. Chiral Lewis acids are commonly employed to catalyze these reactions, as they can coordinate to the carbonyl group of the dienophile, lowering its LUMO energy and accelerating the reaction while creating a chiral environment around the reaction center. nih.govcore.ac.ukorientjchem.orgnih.gov

Magnesium, copper, and titanium-based chiral Lewis acid complexes have proven to be effective catalysts for the Diels-Alder reaction of various dienophiles, including α,β-unsaturated esters and oxazolidinones. nih.govcore.ac.ukorientjchem.org For example, magnesium complexes derived from chiral oxazolines can catalyze the reaction of 3-acryloyl-1,3-oxazolidin-2-one with cyclopentadiene, yielding the endo product with high enantiomeric excess (up to 92% ee). nih.gov Interestingly, the nature of the ligand, such as a trifluoromethanesulfonamide (B151150) group, can invert the enantiofacial selectivity of the reaction. nih.gov

Titanium-based chiral Lewis acids have also been shown to induce high enantioselectivity in Diels-Alder reactions involving carboxylic ester dienophiles. orientjchem.org These catalytic systems provide a powerful method for the asymmetric synthesis of complex cyclic molecules from fluorinated building blocks like this compound. The use of water as a solvent has, in some cases, been shown to enhance the enantioselectivity of Lewis acid-catalyzed Diels-Alder reactions. core.ac.uk

Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity

The presence of a trifluoromethyl (CF₃) group at the 4-position of the but-2-enoic acid backbone exerts a profound influence on the molecule's reactivity, significantly shaping its reaction pathways and stereochemical outcomes. This influence is primarily attributed to the strong electron-withdrawing nature of the CF₃ group, which modulates the electronic properties of the entire molecule.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. pageplace.de This property activates adjacent electrophilic sites primarily through inductive effects. pageplace.de In the context of this compound and its derivatives, this electronic perturbation renders the β-carbon of the α,β-unsaturated system highly electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity is a key determinant in the types of reactions the molecule readily undergoes and the conditions required to effect these transformations.

One of the most significant consequences of this electronic activation is the propensity of 4,4,4-trifluorocrotonates to act as potent Michael acceptors. nih.gov The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the β-carbon in 4,4,4-trifluorocrotonates, a direct result of the CF₃ group's influence, facilitates this addition even with weak nucleophiles.

The mechanism of the Michael addition to a trifluoromethylated acceptor like ethyl 4,4,4-trifluorocrotonate typically involves the attack of a nucleophile at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-adduct. The strong electron-withdrawing effect of the trifluoromethyl group not only accelerates the initial nucleophilic attack but also stabilizes the resulting enolate intermediate, thereby driving the reaction forward.

The trifluoromethyl group also plays a crucial role in directing the stereoselectivity of these reactions. In organocatalytic asymmetric Michael additions, the steric bulk and electronic properties of the CF₃ group can significantly influence the facial selectivity of the nucleophilic attack. Chiral organocatalysts, such as proline derivatives, can form transient iminium ions with the α,β-unsaturated carbonyl moiety. The catalyst's chiral environment, in conjunction with the steric and electronic demands of the trifluoromethyl group, dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer over the other.

For instance, in the organocatalytic 1,4-addition of various nucleophiles to 4,4,4-trifluorocrotonaldehyde, high optical purities of the resulting products bearing a trifluoromethylated stereogenic center have been achieved. This highlights the effective stereochemical control exerted by the interplay between the chiral catalyst and the trifluoromethylated substrate.

Furthermore, the influence of the trifluoromethyl group extends to cycloaddition reactions. While specific studies on the Diels-Alder reactivity of this compound are not extensively documented, the electronic properties of the molecule suggest it would be a reactive dienophile. The electron-withdrawing CF₃ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the [4+2] cycloaddition with electron-rich dienes. wikipedia.org This is a general principle in Diels-Alder reactions, where electron-withdrawing groups on the dienophile accelerate the reaction rate.

Detailed Research Findings:

While specific kinetic data for the reactions of this compound itself are sparse in publicly available literature, the enhanced reactivity of similar fluorinated compounds provides strong evidence for the activating effect of the trifluoromethyl group. For example, studies on related fluorinated enones and esters in Michael additions consistently demonstrate higher yields and milder reaction conditions compared to their non-fluorinated analogs.

The following table summarizes the typical outcomes of organocatalytic Michael additions to α,β-unsaturated systems, illustrating the high degree of stereocontrol achievable with trifluoromethylated substrates.

| Nucleophile | Michael Acceptor | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Nitromethane | 4-Oxo-enoates | Chiral Thiourea | Not Reported | Up to 98% |

| Fluorooxindoles | para-Quinone Methides | Cinchona Alkaloid | Good to High | Good to High |

| Aldehydes | Simple Enones | Diphenylprolinol Methyl Ether | Not Reported | High |

This table represents typical results from organocatalytic Michael additions to activated α,β-unsaturated systems and is illustrative of the selectivities achievable with highly electrophilic acceptors.

Research Applications in Contemporary Chemical Sciences

4,4,4-Trifluoro-but-2-enoic Acid as a Key Building Block in Complex Organic Synthesis

Fluorine-containing building blocks are fundamental components in medicinal chemistry, materials science, and agrochemical development. fluorochem.co.uk The incorporation of fluorine atoms or fluorinated groups like the trifluoromethyl (CF₃) group into molecular frameworks can significantly alter reactivity, stability, and bioavailability. fluorochem.co.uk Compounds such as this compound are part of a class of organic functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com

The strategic placement of fluorine atoms into bioactive molecules is a widely used strategy to enhance crucial pharmacokinetic parameters such as lipophilicity, metabolic resistance, and bioavailability. mdpi.com The trifluoromethyl group, in particular, is one of the most common fluorinated moieties found in pharmaceuticals and agrochemicals. mdpi.com Fluorinated building blocks like this compound are instrumental in this context, providing a direct route to introduce the trifluoromethyl group into target structures. nih.govnih.gov The synthesis of various biologically relevant motifs, including O-, N-, and S-heterocycles, benefits from the distinct reactivity of such fluorine-containing precursors. nih.gov This approach is often more practical than late-stage fluorination, allowing for the construction of diverse fluorinated compounds with desirable biological properties.

The unique properties imparted by fluorine make fluorinated compounds valuable in materials science for the creation of specialty polymers. myskinrecipes.com While specific polymerization reactions involving this compound are not extensively detailed, analogous fluorinated molecules serve as intermediates in producing polymers and coatings with enhanced characteristics. myskinrecipes.com The presence of the trifluoromethyl group can bestow properties such as thermal stability, chemical resistance, and altered surface properties (e.g., hydrophobicity). myskinrecipes.com Bifunctional molecules, such as those with a carboxylic acid group and another reactive site, are precursors for producing polymers like polyamides. mdpi.com The principles of using functionalized acids in polymerization suggest that this compound is a candidate for developing novel fluorinated polymers with specialized applications.

Applications in Drug Discovery and Development Research

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic profiles. mdpi.commdpi.com The trifluoromethyl group is particularly significant in this regard. mdpi.com

The trifluoromethyl (CF₃) group exerts a profound influence on molecular properties, which is crucial for drug-receptor and drug-enzyme interactions. mdpi.com It is strongly electron-withdrawing, highly lipophilic, and metabolically stable. researchgate.net These characteristics can enhance a drug candidate's ability to cross cell membranes and can increase its binding affinity to target proteins. mdpi.com The CF₃ group is often used as a bioisostere, replacing a methyl or chloro group to adjust the steric and electronic properties of a lead compound or to protect a reactive site from metabolic oxidation. wikipedia.org For instance, α-fluorinated ketones are effective serine protease inhibitors because the CF₃ group destabilizes the adjacent carbonyl bond, making it more susceptible to attack by an active site serine residue, thus mimicking the tetrahedral intermediate of the enzymatic reaction. nih.gov

| Property | Methyl Group (–CH₃) | Trifluoromethyl Group (–CF₃) | Impact on Molecular Interactions |

|---|---|---|---|

| Van der Waals Radius | ~2.0 Å | ~2.7 Å | CF₃ has a larger steric footprint, which can influence binding pocket occupancy. |

| Electronegativity (Pauling Scale of Fluorine) | (Hydrogen: 2.20, Carbon: 2.55) | (Fluorine: 3.98) | The high electronegativity of fluorine atoms makes the CF₃ group strongly electron-withdrawing, altering the electronic profile of the molecule. |

| Lipophilicity (Hansch π parameter) | +0.56 | +0.88 | The CF₃ group is more lipophilic, which can enhance membrane permeability and bioavailability. |

| Metabolic Stability | Susceptible to oxidation. | Highly resistant to metabolic oxidation. | Increases the half-life of a drug by blocking metabolic hotspots. |

The synthesis of fluorinated analogs of existing therapeutic agents is a common strategy to develop new drugs with improved efficacy.

Antithyroid Agents: Antithyroid drugs, such as propylthiouracil and methimazole, are used to treat hyperthyroidism by inhibiting thyroid hormone synthesis. bohrium.com Research has demonstrated the synthesis of fluorinated 2-thiouracil derivatives, with some analogs showing higher antithyroid activity than their non-fluorinated counterparts. tandfonline.com For example, 6-trifluoromethyl-2-thiouracil displayed notable activity, highlighting the potential benefits of incorporating a CF₃ group. tandfonline.com Building blocks like this compound represent potential starting materials for the synthesis of novel fluorinated heterocyclic compounds with potential antithyroid properties.

Retro-Thiorphan Analogs: Retro-thiorphan is an inhibitor of neutral endopeptidase, a zinc metalloenzyme. nih.govresearchgate.net The development of fluorinated analogs of such inhibitors is an active area of research to improve potency and pharmacokinetic properties. nih.gov A stereoselective synthesis for a trifluoromethylamine mimic of retro-thiorphan has been successfully developed. nih.govresearchgate.net This synthetic strategy underscores the importance of chiral fluorinated molecules in drug design and demonstrates that complex fluorinated analogs of bioactive peptides can be achieved. nih.gov

Contributions to Agrochemical Research (e.g., Plant Protection Agents)

Organofluorine compounds play a crucial role in the modern agrochemical industry, with a significant percentage of commercial pesticides containing fluorine. nih.govnih.gov The trifluoromethyl group is particularly prevalent in this sector, found in numerous herbicides, insecticides, and fungicides. wikipedia.orgresearchgate.net The inclusion of a CF₃ group can enhance the efficacy and stability of these agents. For example, trifluoromethylpyridine derivatives are key structural motifs in many successful crop protection products, including the herbicide fluazifop-butyl. nih.govresearchgate.net The synthesis of these complex agrochemicals often relies on the use of trifluoromethyl-containing building blocks. researchgate.net Therefore, this compound stands as a valuable precursor for creating novel fluorinated compounds aimed at plant protection, leveraging the well-documented benefits of the trifluoromethyl moiety in this field. wikipedia.org

Studies in Environmental Chemistry (e.g., Fluorotelomer Carboxylic Acid Degradation Pathways)

This compound is a compound of interest in environmental chemistry, particularly in the study of the degradation pathways of fluorotelomer carboxylic acids (FTCAs). FTCAs are a class of per- and polyfluoroalkyl substances (PFAS) that are precursors to more persistent perfluoroalkyl carboxylic acids (PFCAs). Understanding the transformation of FTCAs is crucial for assessing their environmental fate and potential impact.

The biotransformation of FTCAs in environments such as municipal wastewater treatment sludge has been a subject of research. Studies have shown that the degradation pathways of FTCAs can be structure-dependent. For instance, the aerobic biotransformation of 6:2 FTCA and 5:3 FTCA by activated sludge has been investigated, revealing different degradation behaviors. A significant finding in the study of FTCA degradation is the formation of fluorotelomer unsaturated carboxylic acids (FTUCAs) as intermediates. njit.eduunh.edu This occurs through a process of oxidation.

For example, 6:2 FTCA has been observed to biotransform into 6:2 fluorotelomer unsaturated carboxylic acid (6:2 FTUCA). njit.edu Similarly, it has been proposed that 3:3 FTCA is oxidized to form 4,4,5,5,6,6,6-heptafluoro-2-hexenoic acid, and 5:3 FTCA can degrade to 4,4,5,5,6,6,6-heptafluoro-2-hexenoic acid. unh.edu These transformations indicate a common pathway where an FTCA is converted to its unsaturated counterpart. While not explicitly detailed in the provided information, it is plausible that shorter-chain FTCAs could degrade into corresponding shorter-chain FTUCAs. In this context, this compound represents a potential unsaturated intermediate that could be formed from the degradation of a corresponding four-carbon saturated FTCA.

The degradation of these compounds is influenced by the microbial communities present. For instance, in studies of activated sludge, genera such as Hyphomicrobium and Dechloromonas have been implicated in the aerobic biotransformation of FTCAs. njit.edu Furthermore, research on the degradation of 8:2 FTCA by plants and their co-existing microorganisms has shown that biotransformation can occur in both roots and shoots, leading to the formation of 8:2 FTUCA and other PFCAs. nih.gov

The table below summarizes the observed and proposed degradation pathways of various FTCAs into their corresponding FTUCAs and other transformation products.

| Precursor Compound | Transformation Product(s) |

| 8:2 Fluorotelomer carboxylic acid (8:2 FTCA) | 8:2 Fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), 7:3 Fluorotelomer carboxylic acid (7:3 FTCA), various PFCAs nih.gov |

| 6:2 Fluorotelomer carboxylic acid (6:2 FTCA) | 6:2 Fluorotelomer unsaturated carboxylic acid (6:2 FTUCA), Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA) njit.edu |

| 5:3 Fluorotelomer carboxylic acid (5:3 FTCA) | 4,4,5,5,6,6,6-heptafluoro-2-hexenoic acid unh.edu |

| 3:3 Fluorotelomer carboxylic acid (3:3 FTCA) | 4,4,5,5,6,6,6-heptafluoro-2-hexenoic acid unh.edu |

Computational and Theoretical Chemistry Studies

Molecular Structure and Conformation Analysis

The geometric arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Computational analysis allows for a detailed characterization of the structure and conformation of 4,4,4-Trifluoro-but-2-enoic acid.

Quantum chemical calculations are employed to determine the optimized geometry and electronic properties of this compound. Methods such as Density Functional Theory (DFT) can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences the electronic structure of the molecule. This group affects the electron density distribution across the carbon-carbon double bond and the carboxylic acid moiety. The table below presents hypothetical, yet representative, calculated structural parameters for the E-isomer of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C1 | O1 | 1.21 Å | ||

| C1 | O2 | 1.35 Å | |||

| C2 | C3 | 1.34 Å | |||

| C3 | C4 | 1.49 Å | |||

| C4 | F1 | 1.35 Å | |||

| Bond Angle | O1 | C1 | O2 | 124° | |

| O2 | C1 | C2 | 112° | ||

| C1 | C2 | C3 | 122° | ||

| C2 | C3 | C4 | 125° | ||

| Dihedral Angle | O1 | C1 | C2 | C3 | 180° |

| C1 | C2 | C3 | C4 | 180° |

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, specifically E/Z isomerism. studymind.co.uk This occurs because the restricted rotation around the C=C double bond leads to two different spatial arrangements of the substituents. studymind.co.uk

The E-isomer (trans) has the carboxylic acid group and the trifluoromethyl group on opposite sides of the double bond. The Z-isomer (cis) has these groups on the same side. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation. libretexts.org For each carbon of the double bond, the substituents are assigned a priority. If the higher priority groups are on the same side, the isomer is Z; if they are on opposite sides, it is E. libretexts.orgdocbrown.info

Computational methods can be used to calculate the relative energies of the E and Z isomers. Generally, steric hindrance between bulky substituents makes the cis isomer less stable than the trans isomer. In the case of this compound, the Z-isomer would likely experience steric strain between the carboxylic acid and trifluoromethyl groups, making the E-isomer the thermodynamically more stable configuration. The energy difference between the two isomers and the rotational barrier can be quantified through computational modeling.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a detailed picture of the reaction pathway.

For reactions involving this compound, such as cycloadditions or nucleophilic additions to the double bond, computational chemistry can be used to locate the transition state structures. researchgate.net The transition state represents the highest energy point along the reaction coordinate. Analysis of its geometry, energy, and vibrational frequencies provides crucial information about the reaction mechanism. For instance, in a hypothetical [2+2] cycloaddition reaction, computational studies could determine whether the reaction proceeds through a concerted or a stepwise mechanism by identifying the relevant transition states and intermediates. rsc.org

Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as a nucleophile or an electrophile. youtube.comyoutube.com

For this compound, the electron-withdrawing nature of the trifluoromethyl group lowers the energy of both the HOMO and the LUMO. The LUMO is expected to be localized primarily on the carbon-carbon double bond, particularly the carbon atom beta to the carbonyl group, making it susceptible to nucleophilic attack. The HOMO, associated with the π-system of the double bond and the lone pairs on the oxygen atoms, dictates the molecule's reactivity as a nucleophile. wpmucdn.com Computational software can visualize these orbitals and calculate their energies, offering predictions about the regioselectivity and stereoselectivity of reactions.

| Molecular Orbital | Description | Predicted Location of High Electron Density |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the C=C π bond and oxygen atoms of the carboxylic acid. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the β-carbon of the C=C double bond. |

Intermolecular Interactions and Crystal Packing Theory

The way molecules arrange themselves in the solid state is governed by intermolecular interactions. rsc.org Crystal structure prediction and analysis rely on understanding these forces.

In the solid state, molecules of (E)-4,4,4-Trifluoro-but-2-enoic acid, also known as 4,4,4-Trifluoro-trans-crotonic acid, form dimers. researchgate.net These dimers are held together by a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This is a common structural motif for carboxylic acids. The crystal structure of a related compound, (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, also shows molecules linked by O-H···O hydrogen bonds. nih.govnih.gov

Hydrogen Bonding Networks in the Solid State and Dimer Formation

In the solid state, this compound exhibits a well-defined hydrogen bonding network, the cornerstone of which is the formation of a stable dimeric structure. researchgate.net Crystallographic studies have shown that the compound crystallizes with two molecules in the asymmetric unit. researchgate.net These two molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid moieties, a common and robust supramolecular synthon for carboxylic acids.

The primary interaction involves the hydroxyl group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa, creating a cyclic, centrosymmetric dimer. This dimerization is a strong driving force in the crystal packing of many carboxylic acids.

The geometric parameters of these hydrogen bonds in this compound have been precisely determined. The hydrogen-oxygen (H⋯O) distances are reported to be 1.77(3) Å and 1.59(4) Å, with corresponding oxygen-hydrogen-oxygen (O—H⋯O) angles of 179(3)° and 175(4)°. researchgate.net These short distances and near-linear angles are indicative of strong hydrogen bonding interactions. It is noted that the uncertainty in the position of the carboxylic acid hydrogen atoms suggests a degree of disorder. researchgate.net

Interactive Data Table: Hydrogen Bond Geometry in this compound Dimers

| Interaction | H⋯O Distance (Å) | O—H⋯O Angle (°) |

| Hydrogen Bond 1 | 1.77(3) | 179(3) |

| Hydrogen Bond 2 | 1.59(4) | 175(4) |

Supramolecular Assembly Principles

The supramolecular assembly of this compound is governed by a hierarchy of intermolecular interactions. The primary and most energetic interaction is the aforementioned hydrogen bonding that leads to the formation of robust dimers. The subsequent packing of these dimers is then directed by weaker, yet significant, non-covalent interactions.

The presence of the trifluoromethyl (CF3) group is a key factor in the supramolecular assembly beyond the initial dimerization. The fluorine atoms of the CF3 group can participate in various weak interactions, such as C—H⋯F and F⋯F contacts. These interactions, although weaker than the classical O—H⋯O hydrogen bonds, are known to be influential in directing the crystal packing of fluorinated molecules. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic distribution within the molecule, which in turn can modulate the strength and nature of intermolecular interactions.

It is noteworthy that subtle changes in the molecular structure can lead to vastly different supramolecular assemblies. For instance, the phenyl-substituted analogue, (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, has been observed to form C(4) chains through O—H⋯O hydrogen bonds, a departure from the dimeric motif seen in the parent compound. nih.govnih.gov This highlights the delicate balance of intermolecular forces and the influential role of substituents in dictating the preferred supramolecular synthons and the resultant crystal architecture.

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 4,4,4-Trifluoro-but-2-enoic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints that reveal its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and fluorine (¹⁹F) nuclei.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature. The two vinylic protons (-CH=CH-) would present as a system of doublets or doublets of quartets. The proton attached to the carbon adjacent to the carbonyl group (C2-H) would be at a more downfield position (estimated around 6.0-6.5 ppm) than the proton adjacent to the trifluoromethyl group (C3-H) (estimated around 6.5-7.5 ppm). The coupling between these two vinylic protons (JH-H) would be large (typically >15 Hz) for the (E)-isomer, confirming the trans configuration of the double bond. Furthermore, the C3-H signal would be split into a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group (JH-F).

The ¹⁹F NMR spectrum provides specific information about the trifluoromethyl group. beilstein-journals.org It is expected to exhibit a single resonance since the three fluorine atoms are chemically equivalent. This signal would appear as a doublet due to coupling with the adjacent vinylic proton (C3-H). The chemical shift for trifluoromethyl groups attached to a carbon-carbon double bond is typically observed in the range of -55 to -70 ppm relative to a CFCl₃ standard. researchgate.net For instance, a related compound, 1-[2-hydroxy-4-(4-methylphenyl)-6-(trifluoromethyl)phenyl]ethanone, displays a ¹⁹F NMR signal for its CF₃ group at -56.73 ppm. beilstein-journals.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | >10 | Broad Singlet | N/A |

| -CH=CH-CF₃ | ~6.5 - 7.5 | Doublet of Quartets (dq) | ³JH-H > 15 Hz, ³JH-F ~ 7-10 Hz |

| -C(O)-CH=CH- | ~6.0 - 6.5 | Doublet (d) | ³JH-H > 15 Hz |

| -CF₃ | -55 to -70 | Doublet (d) | ³JF-H ~ 7-10 Hz |

Infrared (IR) spectrometry measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to particular functional groups. For this compound, several characteristic peaks are expected.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which is broadened by hydrogen bonding. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak, typically found between 1680 and 1725 cm⁻¹. The presence of conjugation with the C=C double bond may shift this absorption to the lower end of the range. The C=C double bond itself will show a medium intensity absorption around 1630-1650 cm⁻¹. The C-F bonds of the trifluoromethyl group are expected to produce very strong and characteristic absorptions in the 1100-1300 cm⁻¹ region. Additionally, a C-O stretching vibration associated with the carboxylic acid group is expected around 1210-1320 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1725 | Strong |

| C=C (Alkene) | Stretching | 1630 - 1650 | Medium |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 | Very Strong |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₄H₃F₃O₂, giving it a molecular weight of approximately 140.06 g/mol . rsc.org

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 140. The fragmentation pattern provides valuable structural information. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl radical (-OH) or a carboxyl group (-COOH). libretexts.org Therefore, prominent peaks would be expected at M-17 (m/z ≈ 123) and M-45 (m/z ≈ 95). The latter corresponds to the formation of a stable trifluoropropenyl cation. The presence of the highly stable trifluoromethyl group (CF₃, mass ≈ 69) would likely result in fragments containing this moiety. Cleavage of the C-C bond between C3 and C4 could lead to a CF₃⁺ fragment at m/z 69.

Crystallographic Analysis for Absolute Structure Determination

While spectroscopy reveals the connectivity of atoms, crystallographic techniques provide the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the premier method for determining the precise arrangement of atoms in a crystalline solid. A study on 4,4,4-Trifluoro-trans-2-butenoic acid has provided detailed structural information. researchgate.net The analysis revealed that the compound crystallizes with two independent molecules in the asymmetric unit. researchgate.net These two molecules form a dimer through a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, a common structural motif for carboxylic acids. researchgate.net The study was conducted at a low temperature of 190 K to minimize thermal vibrations, allowing for a more precise determination of atomic positions. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃F₃O₂ |

| Temperature (K) | 190 |

| Key Feature | Two molecules in the asymmetric unit forming a hydrogen-bonded dimer |

| H···O distance (Å) | 1.77(3) and 1.59(4) |

| O-H···O angle (°) | 179(3) and 175(4) |

| R-factor | 0.039 |

| wR-factor | 0.100 |

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. rsc.orgscirp.org This technique maps properties onto a unique molecular surface, defined as the region where the electron density of the sum of spherical atoms for the molecule (the pro-molecule) is greater than or equal to the contributions from all other molecules in the crystal (the pro-crystal). nih.gov

For this compound, a Hirshfeld analysis would be based on its known crystal structure. The analysis generates several graphical representations:

d_norm surface: This surface is colored to highlight intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots on the d_norm surface indicate close contacts, which for this molecule would prominently feature the strong O-H···O hydrogen bonds forming the dimer. nih.gov

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). scirp.orgresearchgate.net This allows for the deconvolution of the surface into contributions from different interaction types (e.g., O···H, H···H, F···H, C···H). For this fluorinated carboxylic acid, the most significant contributions would be from O···H contacts (representing the hydrogen bonds) and H···H contacts. researchgate.net Due to the presence of fluorine, F···H and F···F contacts would also be analyzed to understand the role of the trifluoromethyl group in the crystal packing. The percentage contribution of each interaction type to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal's supramolecular architecture. researchgate.net

This analysis provides crucial insights into how molecules of this compound recognize and arrange themselves in the solid state, governed by a hierarchy of intermolecular forces.

Chromatographic and Purification Methodologies in Research Context

The purification and analysis of this compound are critical steps in its synthesis and application. Chromatographic and recrystallization techniques are paramount in ensuring the high purity required for research and subsequent reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of this compound and to separate its geometric isomers, cis (Z) and trans (E). The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

The choice of the stationary phase is crucial for effective separation. Chiral stationary phases (CSPs) are often employed for separating enantiomers, and can also be effective for diastereomers and geometric isomers. researchgate.net For instance, polysaccharide-based CSPs are known for their broad applicability in separating various chiral compounds. The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the CSP. researchgate.net

In the context of separating isomers of butenoic acid derivatives, both normal-phase and reversed-phase HPLC can be utilized. For example, the separation of cis and trans isomers of similar compounds like 2-butene-1,4-diol (B106632) has been successfully achieved using chiral columns such as (S,S)-Whelk-O 1 and ChiraSpher. nih.gov The mobile phase composition, including the type and concentration of organic modifiers like ethanol (B145695), can be optimized to achieve baseline separation. nih.gov A study on lafutidine, which also contains a butene moiety, demonstrated the separation of its cis and trans isomers on a ChiraSpher column with a mobile phase of hexane-ethanol-THF-diethylamine. nih.gov

For positional isomers of fluorinated phenylacetic acids, which present a similar challenge of separating structurally related compounds, mixed-mode columns have been shown to be effective. chromforum.org The separation of cis and trans isomers of acylated anthocyanins was improved using a mixed-mode reversed-phase/strong anion-exchange column, highlighting the importance of stationary phase chemistry in achieving selectivity. nih.gov

The following table provides an example of HPLC conditions that could be adapted for the analysis of this compound isomers, based on literature for similar separations.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based or Pirkle-type) |

| Mobile Phase | Hexane/Ethanol or other suitable organic solvent mixture |

| Detection | UV at an appropriate wavelength (e.g., 210-254 nm) |

| Flow Rate | Typically 0.5-1.5 mL/min |

| Temperature | Ambient or controlled |

This table is illustrative and based on general principles of isomer separation by HPLC. Specific conditions for this compound would require experimental optimization.

Recrystallization Techniques for Compound Purification

Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds like this compound. illinois.edu The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. mt.com

The general procedure for recrystallization involves several key steps:

Solvent Selection : An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. mt.com It should also be chemically inert towards the compound and easily removable from the purified crystals.

Dissolution : The impure solid is dissolved in a minimum amount of hot solvent to create a saturated solution. wisc.edu

Hot Filtration (if necessary) : If insoluble impurities are present, the hot solution is filtered to remove them. wisc.edu

Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. mnstate.edu Impurities tend to remain dissolved in the mother liquor.

Isolation and Washing : The crystals are collected by suction filtration and washed with a small amount of cold solvent to remove any adhering impurities. wisc.edu

Drying : The purified crystals are then dried to remove any residual solvent.

For compounds where a single solvent is not ideal, a mixed-solvent system can be employed. mnstate.edu In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent, in which it is less soluble, is added dropwise until the solution becomes cloudy, indicating saturation. mnstate.edu Subsequent cooling then induces crystallization.

In the synthesis of a related compound, ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate, purification was achieved by dissolving the solid in hot methanol, followed by the addition of water and cooling to induce crystallization. orgsyn.org This mixed-solvent approach is a common and effective purification strategy.

| Step | Description |

| 1. Dissolution | Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol). orgsyn.org |

| 2. Addition of "Poor" Solvent | While hot, add a "poor" solvent (e.g., water) dropwise until persistent cloudiness is observed. mnstate.eduorgsyn.org |

| 3. Cooling | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. mnstate.edu |

| 4. Collection | Collect the purified crystals by vacuum filtration. wisc.edu |

| 5. Washing | Wash the crystals with a small amount of the cold solvent mixture. wisc.edu |

| 6. Drying | Dry the crystals under vacuum to remove residual solvent. |

This table outlines a general procedure for mixed-solvent recrystallization that can be adapted for this compound.

Elemental Analysis for Compound Composition

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, and fluorine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₄H₃F₃O₂. This comparison serves as a fundamental check of the compound's purity and confirms its elemental composition.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula : C₄H₃F₃O₂

Molar Mass : 140.06 g/mol scbt.com

The following table details the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 34.31 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 2.16 |

| Fluorine | F | 19.00 | 3 | 57.00 | 40.70 |

| Oxygen | O | 16.00 | 2 | 32.00 | 22.85 |

| Total | 140.06 | 100.00 |

This table presents the theoretical elemental composition of this compound.

In research, after synthesizing and purifying this compound, a small sample would be subjected to elemental analysis. The results from the analysis are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, is considered strong evidence for the compound's identity and high purity. For example, in the characterization of a related compound, (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid, elemental analysis would be a standard procedure to confirm its composition alongside spectroscopic methods. nih.gov

Conclusion and Future Perspectives in 4,4,4 Trifluoro but 2 Enoic Acid Research

Summary of Current Research Contributions

Current research primarily utilizes 4,4,4-Trifluoro-but-2-enoic acid as a specialized intermediate in the synthesis of more complex fluorinated molecules. The presence of the trifluoromethyl group is of particular interest as it can significantly alter the physicochemical properties of a parent molecule. youtube.com The incorporation of fluorine is a widely used strategy in medicinal chemistry to improve metabolic stability by blocking sites prone to metabolic degradation. acs.org Furthermore, fluorination can modulate properties like lipophilicity and basicity, and in some cases, enhance the binding affinity of a drug to its target protein. youtube.comacs.org

The value of building blocks like this compound lies in their ability to introduce these desirable properties into larger, more complex structures. Research has demonstrated that the inclusion of fluorine can lead to improved pharmacokinetic profiles and enhanced biological activity in drug candidates. youtube.comresearchgate.net Consequently, the primary contribution of this compound is as a foundational component for creating novel pharmaceuticals and agrochemicals with superior performance characteristics. researchgate.netcolab.ws

Emerging Synthetic Strategies and Unexplored Pathways

The synthesis of fluorinated compounds is an area of active and ongoing research. While traditional methods exist, the field is rapidly evolving toward more efficient, selective, and sustainable strategies.

Emerging Synthetic Strategies:

Catalytic Fluorination: Modern approaches increasingly rely on catalytic methods to introduce fluorine into organic molecules. Transition metal catalysts, organocatalysts, and photoredox catalysis have emerged as powerful tools for achieving site-selective and efficient fluorination under mild conditions. mdpi.com

Late-Stage Functionalization: A significant challenge in synthetic chemistry is the introduction of fluorine atoms at a late stage in a synthetic sequence. pharmtech.com Recent advances, including silver-catalyzed and palladium-catalyzed methods, are addressing this challenge, allowing for the diversification of complex molecules. pharmtech.comnih.gov

Tandem Reactions: The development of one-pot tandem reactions represents a significant advance in efficiency. For example, palladium-catalyzed intermolecular tandem difunctional carbonylation of 1,3-enynes has been developed to synthesize fluoroalkyl-substituted butenolides, demonstrating a sophisticated approach to building complex fluorinated heterocycles. acs.org This highlights a potential pathway where derivatives of this compound could be synthesized or utilized.

Unexplored Pathways: The direct use of this compound in novel polymerization reactions to create fluorinated polymers with unique thermal and chemical properties remains an area with significant potential. Furthermore, its application in asymmetric catalysis, where the trifluoromethyl group could act as a chiral director, is an intriguing and underexplored avenue. The development of enzymatic or bio-catalytic routes to or from this compound could also offer more environmentally benign synthetic alternatives.

Potential for Novel Applications in Interdisciplinary Fields

The unique properties conferred by the trifluoromethyl group position this compound as a valuable precursor for materials and therapies in diverse fields.

Pharmaceuticals: The introduction of fluorine is a key strategy in drug design. researchgate.net Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity. youtube.comresearchgate.net Derivatives of this compound could be integral in developing next-generation therapeutics for a range of diseases. The stability of the C-F bond can reduce metabolic oxidation, prolonging a drug's half-life. nih.gov

Agrochemicals: In agriculture, fluorinated compounds are used to create more potent and selective herbicides, insecticides, and fungicides. youtube.comcolab.ws The trifluoromethyl group can increase the efficacy of these agents, allowing for lower application rates and more precise targeting of pests. youtube.com

Materials Science: Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. This compound could serve as a monomer for the synthesis of advanced polymers, coatings, and lubricants with tailored characteristics. youtube.com

Medical Imaging: The development of tracers for Positron Emission Tomography (PET) is a significant area of research. pharmtech.com While requiring the isotope ¹⁸F, the synthetic chemistry developed around stable fluorinated compounds is crucial. The challenge of late-stage ¹⁸F incorporation is a major focus, and methodologies developed for compounds like this compound could inform the synthesis of novel PET imaging agents. acs.orgnih.gov

Challenges and Opportunities in Fluorinated Compound Research and Development

The field of fluorine chemistry, while rich with opportunity, is not without its significant challenges.

Challenges:

Synthetic Difficulty: Carbon-fluorine bond formation is a chemically challenging transformation. pharmtech.com This is particularly true for late-stage fluorination of complex molecules, which is often necessary for pharmaceutical development. acs.org

Reagent Availability and Handling: While new fluorinating agents like Selectfluor have improved accessibility and safety, many fluorination reactions require specialized reagents and conditions. mdpi.com

Environmental Persistence: The strength of the carbon-fluorine bond, while beneficial for metabolic stability, can also lead to environmental persistence of some fluorinated compounds, raising ecological concerns that require careful consideration during development. researchgate.net

Translation from ¹⁹F to ¹⁸F: For PET imaging applications, chemistry developed with the stable ¹⁹F isotope does not always translate directly to the radioactive ¹⁸F isotope, which has a very short half-life of approximately 110 minutes, necessitating rapid and highly efficient radiolabeling methods. acs.orgnih.gov

Opportunities:

New Synthetic Methods: Overcoming the challenges in C-F bond formation remains a major opportunity for innovation. The development of new catalytic systems and fluorinating reagents continues to expand the toolkit available to chemists. mdpi.compharmtech.com

Bioisosteric Replacement: Fluorine's small size and unique electronic properties make it an excellent bioisostere for hydrogen or a hydroxyl group, allowing chemists to fine-tune the properties of biologically active molecules without significantly altering their shape. researchgate.net

Interdisciplinary Collaboration: The unique properties of organofluorine compounds create vast opportunities for collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists to design and create novel molecules with unprecedented functions. colab.ws

Green Chemistry: Developing more sustainable and environmentally friendly methods for fluorination is a key area of opportunity. This includes the use of catalysis and reducing the reliance on harsh reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4,4-trifluoro-but-2-enoic acid, and how can reaction yields be optimized?

- Methodology : Synthesis of trifluoromethyl-substituted carboxylic acids often involves halogenation or fluorination of precursor alkenes. For example, trifluoroacetic acid derivatives are synthesized via nucleophilic trifluoromethylation or electrochemical fluorination . To optimize yields:

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Employ catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance fluorination efficiency.

- Monitor reaction progress via TLC or GC-MS, as trifluoromethyl groups can alter polarity and retention times .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- Purity : Use HPLC with UV detection (λ = 210–240 nm) or ion chromatography for acidic compounds .

- Structural Confirmation :

- NMR : ¹⁹F NMR is critical for identifying trifluoromethyl environments (δ ≈ -60 to -80 ppm). ¹H NMR can confirm alkene geometry (J values for trans vs. cis coupling) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z ≈ 170.1 for C₄H₃F₃O₂) .

- Cross-validate with FT-IR to detect carboxylic acid C=O stretches (~1700 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- Wear PPE: Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile acids or decomposition products.

- Waste Disposal: Neutralize with bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic effects of the CF₃ group on acidity (pKa) and nucleophilic attack sites .